N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as ABT-737, and it is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins. ABT-737 has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of ABT-737 involves its binding to N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide family proteins, specifically N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide, Bcl-XL, and Bcl-w. These proteins are involved in regulating the apoptotic pathway in cells, and their overexpression in cancer cells can prevent apoptosis from occurring. ABT-737 binds to the hydrophobic groove on these proteins, preventing them from interacting with pro-apoptotic proteins. This leads to the activation of the apoptotic pathway and subsequent cell death.
Biochemical and Physiological Effects:
ABT-737 has been found to induce apoptosis in cancer cells, both in vitro and in vivo. This leads to a reduction in tumor growth and an increase in survival rates in animal models. However, ABT-737 has also been found to have off-target effects, leading to toxicity in normal cells. This highlights the need for careful dosing and combination with other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-737 has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify for specific applications. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential applications. However, ABT-737 also has limitations, particularly in its potential toxicity to normal cells. This requires careful dosing and combination with other chemotherapeutic agents to minimize off-target effects.
Zukünftige Richtungen
There are several future directions for research on ABT-737. One area of focus is on developing more selective inhibitors of N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide family proteins, to minimize off-target effects. Another area of focus is on combining ABT-737 with other chemotherapeutic agents, to increase its efficacy and reduce toxicity. Additionally, research is needed to identify biomarkers that can predict which patients will respond best to ABT-737 therapy. Overall, ABT-737 has the potential to be a valuable tool in cancer research and therapy, but further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of ABT-737 involves multiple steps, starting with the reaction between 4-acetylphenylamine and 2-bromoethanol to form N-(4-acetylphenyl)-2-hydroxyethylamine. This intermediate is then reacted with 6-ethoxy-1,3-benzothiazol-2-thiol in the presence of a base to form the final product, ABT-737. The synthesis of ABT-737 is a complex process, requiring careful control of reaction conditions and purification techniques.
Wissenschaftliche Forschungsanwendungen
ABT-737 has been extensively studied for its potential applications in cancer research. It has been found to selectively bind to N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide family proteins, which are overexpressed in many types of cancer cells. By inhibiting these proteins, ABT-737 can induce apoptosis in cancer cells, leading to their death. This makes ABT-737 a promising candidate for cancer therapy, particularly in combination with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-3-24-15-8-9-16-17(10-15)26-19(21-16)25-11-18(23)20-14-6-4-13(5-7-14)12(2)22/h4-10H,3,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQJUNMXJYVQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.